molecular formula C6H10O3 B1254778 4-(1-Hydroxyethyl)-gamma-butanolactone

4-(1-Hydroxyethyl)-gamma-butanolactone

Cat. No.: B1254778
M. Wt: 130.14 g/mol
InChI Key: SDQNMZALKPBELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-hydroxyethyl)-gamma-butanolactone is a butan-4-olide that is gamma-butanolactone substituted by a 1-hydroxyethyl group at position 4. It has a role as a metabolite. It is a butan-4-olide and a secondary alcohol.

Scientific Research Applications

  • Metabolism and Disposition : 1,4-butanediol, closely related to 4-(1-Hydroxyethyl)-gamma-butanolactone, is rapidly absorbed and metabolized into gamma-hydroxybutyric acid in both animals and humans, reflecting the toxicological profile of gamma-hydroxybutyric acid (Irwin, 1996).

  • Neuropharmacological Effects : Research indicates that substances like 1,4-butanediol and gamma-butyrolactone, which are structurally and functionally similar to this compound, exhibit neuropharmacological effects akin to gamma-hydroxybutyrate (GHB). These effects include alterations in mental status and respiratory depression (Mason & Kerns, 2002).

  • Behavioral Effects : Gamma-hydroxybutyrate and its precursors, including compounds similar to this compound, strongly influence behaviors related to core human functions such as food intake, sexual behavior, and sleep-wake regulation (Bosch & Seifritz, 2016).

  • Toxicity and Overdose : The ingestion of substances like 1,4-butanediol can lead to toxic effects and overdose, resulting in clinical findings such as vomiting, respiratory depression, and even death. These findings highlight the importance of understanding the toxicological profile of similar compounds (Zvosec et al., 2001).

  • Pharmacokinetics : Studies on the pharmacokinetics of gamma-hydroxybutyrate and related substances, such as 1,4-butanediol, demonstrate rapid absorption, distribution, and elimination, highlighting their impact on the central nervous system (Brenneisen et al., 2004).

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-(1-hydroxyethyl)oxolan-2-one

InChI

InChI=1S/C6H10O3/c1-4(7)5-2-6(8)9-3-5/h4-5,7H,2-3H2,1H3

InChI Key

SDQNMZALKPBELF-UHFFFAOYSA-N

SMILES

CC(C1CC(=O)OC1)O

Canonical SMILES

CC(C1CC(=O)OC1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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